Valacyclovir hydrochloride

概要

説明

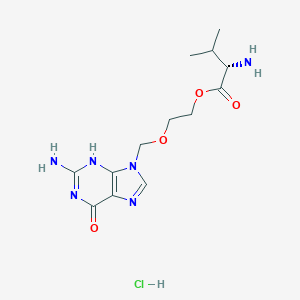

Valacyclovir hydrochloride is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus . It is the hydrochloride salt of the L-valyl ester of acyclovir, which is a guanine nucleoside analog . This compound is marketed under the brand name Valtrex and has been in use since its approval by the FDA in 1995 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of valacyclovir hydrochloride involves the esterification of acyclovir with L-valine. One common method includes the deprotection of N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester using palladium on carbon as a catalyst and a mineral acid in the presence of water under hydrogen pressure .

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized from an appropriate solvent to obtain the hydrochloride salt .

化学反応の分析

Types of Reactions: Valacyclovir hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation by permanganate (MnO₄⁻), which has been studied extensively .

Common Reagents and Conditions:

Oxidation: Permanganate in alkaline conditions.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Esterification reactions involving L-valine and acyclovir.

Major Products: The primary product of these reactions is acyclovir, which is formed through the hydrolysis of valacyclovir .

科学的研究の応用

Treatment of Herpes Simplex Virus (HSV) Infections

Valacyclovir has been extensively studied for its effectiveness against HSV. A randomized controlled trial demonstrated that valacyclovir was as effective as acyclovir in treating recurrent genital herpes, with a median time to episode resolution significantly shorter than placebo controls .

Prevention of Herpes Simplex Virus Transmission

Research indicates that valacyclovir can reduce the risk of transmitting genital herpes to uninfected partners when taken continuously . A clinical trial involving serodiscordant couples showed a notable decrease in transmission rates among those receiving valacyclovir compared to those on placebo.

Management of Varicella Zoster Virus (VZV) Infections

Valacyclovir is also utilized to treat shingles and chickenpox. Its application in immunocompromised patients has been noted, although caution is advised due to potential adverse effects such as renal complications .

Case Study 1: Acute Renal Injury

A case report highlighted a 35-year-old female who developed acute kidney injury following valacyclovir treatment for herpes simplex. The findings included significant renal tubular injury and necessitated close monitoring during therapy . This underscores the importance of assessing renal function in patients receiving valacyclovir, particularly at higher doses or prolonged use.

Case Study 2: Efficacy in HIV-Infected Patients

In HIV-infected individuals, valacyclovir has shown promise not only in treating HSV but also in reducing viral shedding. A study found that daily administration significantly decreased Epstein-Barr virus (EBV) and HSV-1 viral loads, indicating its potential utility beyond traditional herpes infections .

Comparative Efficacy

Safety Profile

Valacyclovir is generally well-tolerated, but side effects can occur, including:

- Headache

- Nausea

- Abdominal pain

- Renal impairment (especially in dehydrated or elderly patients)

Monitoring renal function is essential, particularly for patients with pre-existing conditions or those taking other nephrotoxic medications .

作用機序

Valacyclovir hydrochloride is rapidly converted to acyclovir in the body by the enzyme valacyclovir hydrolase . Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA, leading to chain termination .

類似化合物との比較

Acyclovir: The parent compound of valacyclovir, used to treat similar viral infections.

Famciclovir: Another antiviral drug used to treat herpes infections, which is a prodrug of penciclovir.

Ganciclovir: Used primarily to treat cytomegalovirus infections, with a similar mechanism of action.

Uniqueness of Valacyclovir Hydrochloride: this compound is unique in its enhanced bioavailability compared to acyclovir. The esterification with L-valine allows for better absorption and higher plasma concentrations of acyclovir, making it more effective with less frequent dosing .

生物活性

Valacyclovir hydrochloride is an antiviral medication primarily used in the treatment of infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of acyclovir, valacyclovir is converted into its active form after administration, which then exerts its therapeutic effects through several mechanisms. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and case studies.

Valacyclovir is a nucleoside analog that inhibits viral DNA synthesis. Its biological activity can be summarized through the following mechanisms:

- Conversion to Acyclovir : After oral administration, valacyclovir is rapidly converted to acyclovir by the enzyme valacyclovir hydrolase in the liver and intestines .

- Inhibition of Viral DNA Polymerase : Acyclovir is phosphorylated to its active triphosphate form (acyclovir triphosphate) within infected cells. This active form competitively inhibits viral DNA polymerase, leading to chain termination during viral DNA replication .

- Selective Activation : The activation of acyclovir requires phosphorylation by viral thymidine kinase, which is present only in virus-infected cells. This selectivity reduces toxicity to uninfected cells .

Clinical Efficacy

Valacyclovir has been extensively studied for its efficacy in treating various herpesvirus infections. Key findings from clinical trials include:

- Episodic Treatment : In a randomized controlled trial comparing valacyclovir to acyclovir for recurrent genital herpes, both medications significantly reduced the duration of episodes compared to placebo. The median time to resolution was 4.8 days for both treatments versus 5.9 days for placebo .

- Suppressive Therapy : Valacyclovir has demonstrated high effectiveness as suppressive therapy in patients with recurrent genital herpes. In an open-label study, 81% of participants were recurrence-free after three months of treatment, with rates remaining high throughout the year .

- Dosage and Administration : Common dosages include 500 mg to 1 g taken orally once or twice daily, depending on the indication (e.g., episodic treatment vs. suppression) and patient renal function .

Safety Profile

While generally well-tolerated, valacyclovir can cause side effects, including:

- Common Adverse Effects : Nausea, headache, dizziness, and abdominal pain are frequently reported .

- Renal Toxicity : There have been cases of acute renal injury associated with valacyclovir use, particularly in patients with pre-existing renal impairment or dehydration . Regular monitoring of renal function is recommended during treatment.

Case Study 1: Acute Renal Injury

A 35-year-old female patient developed acute renal injury following treatment with valacyclovir for herpes simplex infection. Laboratory findings indicated vacuolar degeneration in renal tubular cells and significant elevation of serum creatinine levels. The case emphasized the need for careful monitoring of renal function during therapy with valacyclovir .

Case Study 2: Efficacy in Immunocompromised Patients

In a study involving HIV-infected patients, valacyclovir was effective in reducing the frequency and severity of herpes labialis (cold sores). Patients reported fewer recurrences and shorter durations of symptoms compared to those receiving placebo .

Summary Table

| Aspect | Details |

|---|---|

| Drug Class | Antiviral agent (nucleoside analog) |

| Mechanism of Action | Inhibition of viral DNA polymerase; requires phosphorylation by viral thymidine kinase |

| Common Indications | Genital herpes, cold sores, shingles (herpes zoster), chickenpox |

| Typical Dosage | 500 mg to 1 g orally once or twice daily; dosage adjusted for renal impairment |

| Adverse Effects | Nausea, headache, dizziness; potential for renal toxicity |

特性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044210 | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-27-5 | |

| Record name | Valacyclovir hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valacyclovir hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。